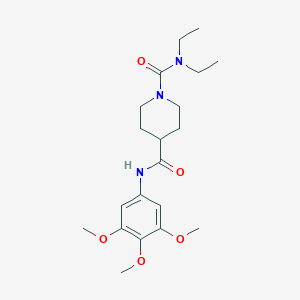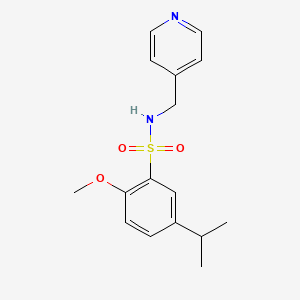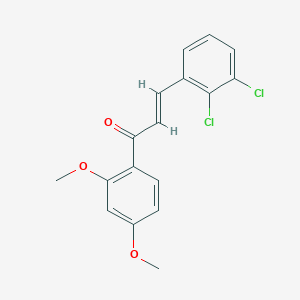
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. This drug has gained popularity in recent years due to its potent analgesic effects, which are similar to those of other opioids such as morphine and fentanyl. However, the use of U-47700 has been associated with a number of adverse effects, including respiratory depression, addiction, and death.
作用機序
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. When N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide binds to this receptor, it activates a cascade of signaling events that ultimately lead to the suppression of pain signals in the brain.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those of other opioids and are mediated by the activation of the mu-opioid receptor.
実験室実験の利点と制限
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its use is limited by its potential for abuse and the risk of adverse effects, such as respiratory depression and addiction.
将来の方向性
There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, including the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Researchers are also studying the potential use of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide in the treatment of opioid addiction and withdrawal. Additionally, there is a need for further research on the long-term effects of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide use, particularly with regard to its potential for addiction and other adverse effects.
合成法
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide is synthesized from a precursor compound called 3,4-dichloro-N-(2-(diethylamino)ethyl)benzamide. This compound is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of sodium borohydride to yield N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide.
科学的研究の応用
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new drugs for pain management. Researchers have also used N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide to study the effects of opioid drugs on the brain and behavior.
特性
IUPAC Name |
1-N,1-N-diethyl-4-N-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-6-22(7-2)20(25)23-10-8-14(9-11-23)19(24)21-15-12-16(26-3)18(28-5)17(13-15)27-4/h12-14H,6-11H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESSGAHYHURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)

